molecular formula C17H17NO2 B14352323 2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione CAS No. 96026-42-5

2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione

Cat. No.: B14352323
CAS No.: 96026-42-5
M. Wt: 267.32 g/mol
InChI Key: LRZVEGOHUHUGJG-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione is a complex organic compound with a unique structure that combines elements of naphthalene and azepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction of o-phenylenediamine with acetone in the presence of a catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as treated natural zeolite, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

CAS No.

96026-42-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2,2,4-trimethyl-3H-benzo[g][2]benzazepine-1,5-dione

InChI

InChI=1S/C17H17NO2/c1-17(2)10-18(3)16(20)13-9-8-11-6-4-5-7-12(11)14(13)15(17)19/h4-9H,10H2,1-3H3

InChI Key

LRZVEGOHUHUGJG-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C2=C(C1=O)C3=CC=CC=C3C=C2)C)C

Origin of Product

United States

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